LogP Shift of +1.58 Units Versus the Unsubstituted N‑Boc‑Azetidine Acetic Acid
The target compound exhibits a predicted LogP of 2.35, while 2-(1-(tert‑butoxycarbonyl)azetidin-3-yl)acetic acid (CAS 183062‑96‑6) has a predicted LogP of 0.77 . This 1.58‑log‑unit increase, driven by the cyclobutyl substituent, indicates a substantial shift toward higher membrane permeability without increasing the TPSA (both compounds share a TPSA of 66.84 Ų) .
| Evidence Dimension | Predicted LogP (ACD/Labs) |
|---|---|
| Target Compound Data | LogP = 2.35 |
| Comparator Or Baseline | 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid, LogP = 0.77 |
| Quantified Difference | +1.58 log units (~38‑fold increase in octanol‑water partition) |
| Conditions | ACD/LogP prediction; values taken from independent vendor technical datasheets |
Why This Matters
A 1.58‑log‑unit LogP increase can translate into significantly higher passive membrane permeability, making the cyclobutyl‑substituted building block preferable when designing CNS‑penetrant or orally bioavailable peptide mimetics.
